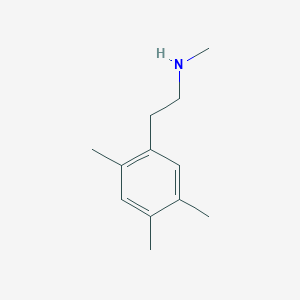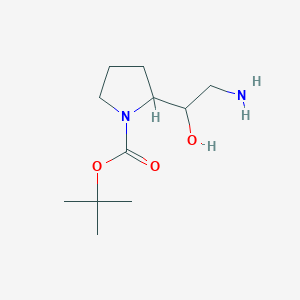
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol is an organic compound that features a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol typically involves the bromination of 4-(2-hydroxyethyl)-6-methoxyphenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-(2-hydroxyethyl)-6-methoxyphenol derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of 2-bromo-4-(2-oxoethyl)-6-methoxyphenol or 2-bromo-4-(2-carboxyethyl)-6-methoxyphenol.
Reduction: Formation of 4-(2-hydroxyethyl)-6-methoxyphenol or other reduced derivatives.
科学的研究の応用
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(2-hydroxyethyl)phenol
- 2-Bromo-4-(2-methoxyethyl)-6-methoxyphenol
- 4-(2-Hydroxyethyl)-6-methoxyphenol
Uniqueness
2-Bromo-4-(2-hydroxyethyl)-6-methoxyphenol is unique due to the presence of both a hydroxyethyl and a methoxy group on the phenol ring, along with a bromine atom
特性
分子式 |
C9H11BrO3 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
2-bromo-4-(2-hydroxyethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-13-8-5-6(2-3-11)4-7(10)9(8)12/h4-5,11-12H,2-3H2,1H3 |
InChIキー |
BDKLMKFUOILBFN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)CCO)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)



![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)





